molecular formula C16H21NO5S B1677395 Moguisteine CAS No. 119637-67-1

Moguisteine

Cat. No. B1677395
M. Wt: 339.4 g/mol
InChI Key: WSYVIAQNTFPTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moguisteine is a non-narcotic, peripherally acting antitussive . In a small double-blind, randomized controlled trial, 200 mg of moguisteine suspension taken three times daily significantly reduced the frequency of coughing in patients with COPD, compared to placebo .


Synthesis Analysis

The synthesis process of Moguisteine involves generating ethyl malonyl chloride by adopting acyl chloride synthesis reaction. The dichloromethane solution of the acyl chloride of the organic layer is dropped into a dichloromethane solution of (+/-)-2- ( (2-methoxyphenoxy)methyl) thiazolidine for reacting to obtain moguisteine .


Molecular Structure Analysis

Moguisteine has a molecular formula of C16H21NO5S and a molecular weight of 339.41 g/mol . It is a chiral molecule, which means it has a non-superimposable mirror image .


Chemical Reactions Analysis

Moguisteine’s chemical reactions involve alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

Moguisteine has a density of 1.2±0.1 g/cm3, a boiling point of 506.8±50.0 °C at 760 mmHg, and a flash point of 260.3±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Pharmacology .

Comprehensive and Detailed Summary of the Application

Moguisteine is a non-narcotic, peripherally acting antitussive . It has been used to significantly reduce the frequency of coughing in patients with Chronic Obstructive Pulmonary Disease (COPD) .

Methods of Application or Experimental Procedures

In a small double-blind, randomized controlled trial, 200 mg of moguisteine suspension was administered three times daily .

Results or Outcomes Obtained

The administration of moguisteine significantly reduced the frequency of coughing in patients with COPD, compared to a placebo . It has also been studied in small trials in comparison to codeine and dextromethorphan, and has shown similar efficacy to both .

Application in Airway Inflammation Research

Specific Scientific Field

The specific scientific field for this application is Respiratory Medicine .

Comprehensive and Detailed Summary of the Application

Moguisteine has been studied for its effects on airway inflammation, particularly in guinea pigs . The aim of the study was to evaluate the effects of moguisteine on airway inflammation induced with a variety of stimuli .

Methods of Application or Experimental Procedures

The guinea pigs were exposed to various stimuli including tobacco smoke, platelet-activating factor (PAF) infusion, and ovalbumin (OA) aerosol challenge . Moguisteine was administered orally and intramuscularly .

Results or Outcomes Obtained

Moguisteine and dexamethasone dose-dependently reduced tobacco smoke-induced bronchial hyperreactivity . Both agents abolished eosinophil recruitment in bronchoalveolar lavage (BAL), prevented the sloughing of the epithelium, and significantly reduced airway microvascular leakage . Moguisteine was also active in inhibiting airway neutrophil and eosinophil accumulation in BAL observed 17 and 72 hours after OA challenge in sensitized guinea-pigs .

Application in Expectorant Research

Specific Scientific Field

The specific scientific field for this application is Pharmacology .

Comprehensive and Detailed Summary of the Application

Moguisteine was discovered by searching for expectorants of the thiazolidine class . Expectorants are drugs that increase the amount of mucus secreted by the lungs in order to make it easier to cough up .

Methods of Application or Experimental Procedures

The discovery process involved the screening of compounds with a cough suppressant effect . Moguisteine was selected as the most effective and safest representative of the class .

Results or Outcomes Obtained

Moguisteine has shown to be an effective expectorant . Its mechanism of action may be the activation of ATP-sensitive potassium channels .

Safety And Hazards

Moguisteine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYVIAQNTFPTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869634
Record name Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moguisteine

CAS RN

119637-67-1
Record name Moguisteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119637-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moguisteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moguisteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOGUISTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y556547YY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moguisteine
Reactant of Route 2
Reactant of Route 2
Moguisteine
Reactant of Route 3
Reactant of Route 3
Moguisteine
Reactant of Route 4
Reactant of Route 4
Moguisteine
Reactant of Route 5
Reactant of Route 5
Moguisteine
Reactant of Route 6
Reactant of Route 6
Moguisteine

Citations

For This Compound
258
Citations
L Gallico, A Borghi, C Dalla Rosa… - British journal of …, 1994 - ncbi.nlm.nih.gov
… 5 Moguisteine did not interact with opiate receptors, since it … Moguisteine had-no antitussive effect after icv administration … 7 Our findings demonstrate that moguisteine is a novel …
Number of citations: 38 www.ncbi.nlm.nih.gov
K Morita, J Kamei - European journal of pharmacology, 2000 - Elsevier
The effect of glibenclamide, an ATP-sensitive K + channel blocker, on the anti-tussive effect of moguisteine and of pinacidil, an ATP-sensitive K + channel opener in guinea pigs was …
Number of citations: 35 www.sciencedirect.com
A Bernareggi, A Crema, RM Carlesi, D Castoldi… - European journal of …, 1995 - Springer
We studied the pharmacokinetics of moguisteine, a racemic non-narcotic peripheral antitussive drug, in 12 healthy male subjects after a single oral administration of 200 mg. The …
Number of citations: 4 link.springer.com
Y Teng, H Song, F Bu, C Wei, W Zhao, R Zhang… - … of Chromatography B, 2012 - Elsevier
… on the metabolism of moguisteine. The potential interaction of moguisteine with other drugs … characteristics of moguisteine after single-dose and multi-dose of moguisteine tablets in …
Number of citations: 4 www.sciencedirect.com
Z Gou, L Zheng, Y Wang, P Feng, J Xiang - European Journal of …, 2019 - Elsevier
… the pharmacokinetics of moguisteine given as single or … moguisteine, urine was sampled at intervals of 0–2, 2–4, 4–6, 6–10, and 10–24 h. In Stage 4, subjects received a moguisteine …
Number of citations: 3 www.sciencedirect.com
R Ishii, M Furuta, M Hashimoto, T Naruse… - European journal of …, 1998 - Elsevier
… antitussive properties of moguisteine. Firstly, the antitussive effect of moguisteine on the cough … Secondly, the effects of both moguisteine and codeine on the centrally mediated cough …
Number of citations: 17 www.sciencedirect.com
G Sant'Ambrogio… - European Respiratory …, 1998 - Eur Respiratory Soc
… moguisteine, indicating that the effects of moguisteine do not involve any interaction with opiate receptors. The antitussive action of moguisteine … matory effects of moguisteine have been …
Number of citations: 12 erj.ersjournals.com
M Del Donno, C Aversa, R Corsico, A Foresi, V Grassi… - Drug Investigation, 1994 - Springer
… the efficacy and safety of moguisteine, a new antitussive drug … in 3 of 61 patients on moguisteine (1 heartburn, 1 gastric pain, … Our results indicate that treatment with moguisteine …
Number of citations: 17 link.springer.com
L Gallico, A Borghi, E Cavalletti… - Journal of pharmacy …, 1996 - Wiley Online Library
… In conclusion, since moguisteine enantiomers have a similar pharmacological and … are quite similar, the clinical use of racemic moguisteine is justified, and the use of either enantiomer …
Number of citations: 7 onlinelibrary.wiley.com
T MORIKAWA, L GALLICO, J WIDDICOMBE - Pharmacological research, 1997 - Elsevier
… We conclude that the antitussive action of moguisteine is mediated at least in part by a … to administration of moguisteine ig This had the disadvantage that we from those for moguisteine, …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.